Product packaging for 2-Morpholin-4-ylethanesulfonate(Cat. No.:)

2-Morpholin-4-ylethanesulfonate

Cat. No.: B1231353
M. Wt: 194.23 g/mol
InChI Key: SXGZJKUKBWWHRA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Evolution within Zwitterionic Buffer Systems

Prior to the mid-20th century, researchers in the biological sciences were often limited by the available buffering agents. bitesizebio.cominterchim.fr Traditional buffers, such as phosphate (B84403) and borate, had significant drawbacks, including limited effectiveness in the neutral pH range (pH 6 to 8) where most biological reactions occur, a tendency to precipitate polyvalent cations, and interference with biological reactions. bitesizebio.cominterchim.frfishersci.com Other options, like Tris, while effective at higher pH levels, could be toxic to cells and exhibited significant temperature-dependent pH shifts. promegaconnections.compromega.com

Classification within Good's Buffers and Broader Chemical Categories

2-Morpholin-4-ylethanesulfonate is a prime example of a "Good's buffer," a classification based on a set of stringent criteria designed to ensure optimal performance in biological systems. bitesizebio.comwikipedia.org These criteria include:

pKa Value: A pKa between 6.0 and 8.0, which is the relevant range for most biological reactions. bitesizebio.comwikipedia.org MES has a pKa of approximately 6.1, making it an excellent buffer for the pH range of 5.5 to 6.7. hopaxfc.comsigmaaldrich.com

High Water Solubility: Essential for practical use in aqueous biological systems. wikipedia.org

Membrane Impermeability: The zwitterionic nature of MES makes it less likely to cross cell membranes and interfere with intracellular processes. bitesizebio.comwikipedia.org

Minimal Salt Effects: It has a negligible effect on the ionic composition of the experimental system. wikipedia.org

Low Metal-Binding Affinity: MES shows weak or negligible binding to most biologically significant metal ions, which is a significant advantage over buffers like phosphate that can chelate essential cations. hopaxfc.com

Chemical and Enzymatic Stability: It is resistant to degradation under experimental conditions. bitesizebio.comwikipedia.org

Low UV Absorbance: It does not significantly absorb light in the UV-visible spectrum, preventing interference with spectrophotometric assays. hopaxfc.com

From a broader chemical perspective, this compound is classified as an organosulfonic acid. drugbank.comnih.gov Its structure features a morpholine (B109124) ring, which is a heterocyclic amine, and an ethanesulfonic acid group. drugbank.comwikipedia.org This combination of a basic morpholine nitrogen and an acidic sulfonate group is what confers its zwitterionic properties at physiological pH. nih.gov

Significance in Modern Biological and Biochemical Research Methodologies

The unique properties of MES have made it a cornerstone in a multitude of modern research techniques, contributing to the precision and reproducibility of experimental outcomes.

Data Table: Chemical Properties of this compound (MES)

PropertyValue
Common Name MES
IUPAC Name 2-morpholin-4-ylethanesulfonic acid
Other Names 2-(N-morpholino)ethanesulfonic acid, 4-Morpholineethanesulfonic acid
CAS Number 4432-31-9 (free acid)
Molecular Formula C₆H₁₃NO₄S
Molecular Weight 195.24 g/mol
pKa (at 20°C) ~6.15
Useful pH Range 5.5 – 6.7
Appearance White solid
Solubility in Water Very soluble

Data sourced from multiple references. nih.govwikipedia.orgnih.govchemicalbook.comchemkits.eumatrix-fine-chemicals.commatrix-fine-chemicals.com

Its applications are diverse and include:

Electrophoresis: MES is frequently used as a buffer component in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and capillary electrophoresis. hopaxfc.comhopaxfc.com Its stable pH ensures consistent and reproducible separation of proteins and other biomolecules. hopaxfc.com In some applications, MES-based buffers have been shown to reduce the generation of artificial fragment peaks in capillary electrophoresis, thereby improving the accuracy of the results. google.com The choice between MES and other buffers like MOPS can influence the migration of proteins due to differences in the charge environment at their respective pH ranges. stackexchange.com

Cell Culture: MES is often included in culture media for both mammalian and plant cells. hopaxfc.comhopaxfc.comhbynm.com It helps to maintain a stable physiological pH, which is critical for optimal cell growth and function, especially in cultures that produce acidic metabolites. hopaxfc.comvacutaineradditives.com It is considered non-toxic to many cell lines and, due to its membrane impermeability, does not accumulate within cells. sigmaaldrich.comhbynm.com

Protein Purification and Analysis: In various chromatography techniques, such as cation exchange, hydroxyapatite, gel-filtration, and hydrophobic interaction chromatography, MES is a preferred buffer. hopaxfc.comhbynm.com Its low ionic mobility and weak interaction with metal ions prevent interference with the separation process. hopaxfc.comhbynm.com

Protein Crystallography: The selection of an appropriate buffer is crucial for successful protein crystallization. numberanalytics.comnumberanalytics.com MES is a commonly used buffer in crystallization screens because it can help maintain the stability and solubility of the protein, which are prerequisites for forming high-quality crystals. nih.govhamptonresearch.com

Enzyme Assays: The inert nature of MES and its lack of interference with most enzymatic reactions make it a suitable buffer for studying enzyme kinetics and activity. hbdsbio.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12NO4S- B1231353 2-Morpholin-4-ylethanesulfonate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-morpholin-4-ylethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4S/c8-12(9,10)6-3-7-1-4-11-5-2-7/h1-6H2,(H,8,9,10)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGZJKUKBWWHRA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12NO4S-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications of 2 Morpholin 4 Ylethanesulfonate

Established Synthetic Routes for 2-Morpholin-4-ylethanesulfonate Production

The primary and most established method for synthesizing MES involves the reaction between morpholine (B109124) and a suitable sulfonating agent. evitachem.com The reactants are typically combined in an appropriate solvent to facilitate the reaction. evitachem.com

Table 1: Key Reactants in MES Synthesis

ReactantChemical Role
MorpholineA cyclic secondary amine that acts as the nucleophile. evitachem.comdrugbank.com
Ethanesulfonyl ChlorideAn electrophilic sulfonating agent that reacts with the morpholine. evitachem.com
Vinylsulfonic AcidAn alternative sulfonating agent used in some synthetic pathways.

The fundamental reaction mechanism is a nucleophilic substitution. The nitrogen atom within the morpholine ring contains a lone pair of electrons, making it nucleophilic. This nitrogen atom attacks the electrophilic sulfur atom of the ethanesulfonyl chloride. evitachem.com This attack leads to the displacement of the chloride ion and the formation of a new sulfur-nitrogen bond, yielding the this compound product. evitachem.com

Achieving a high yield of research-grade MES (≥99.0% purity) requires careful optimization of the reaction conditions. fishersci.com Key parameters that must be controlled include:

Temperature: The reaction is conducted under controlled temperature to ensure the reaction proceeds to completion without promoting side reactions or degradation of the product. evitachem.com

pH Control: The reaction generates hydrochloric acid as a byproduct, which can protonate the morpholine reactant, rendering it non-nucleophilic. A base is typically added to neutralize the acid, maintaining a pH that favors the reaction's forward progression. evitachem.com

Solvent Choice: The selection of an appropriate solvent is crucial to dissolve the reactants and facilitate their interaction while allowing for easy separation of the final product.

Advanced Purification Techniques for Research Applications

Following synthesis, the crude MES product must be purified to remove unreacted starting materials, byproducts, and other impurities. This is essential for applications in biochemistry and molecular biology where contaminants could interfere with experimental results.

Crystallization is a primary technique for purifying MES to a high degree. evitachem.com The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly. As the solution cools, the solubility of MES decreases, causing it to crystallize out of the solution, leaving impurities behind in the solvent. The result of this process is typically a white crystalline powder. fishersci.com

Table 2: Physical Properties of this compound

PropertyValueSource
Molecular Formula C6H13NO4S evitachem.commatrix-fine-chemicals.com
Molecular Weight 195.24 g/mol evitachem.commatrix-fine-chemicals.com
Physical Form Crystalline Powder fishersci.com
Color White fishersci.com
Melting Point ~300 °C wikipedia.org
pKa (at 20°C) 6.15 nih.govnih.govwikipedia.org

For applications requiring the highest purity, chromatographic techniques are employed. evitachem.com Due to the polar and zwitterionic nature of MES, standard reversed-phase high-performance liquid chromatography (HPLC) is generally ineffective for retention and separation. sielc.com

Specialized chromatographic methods are therefore necessary:

Hydrophilic Interaction Liquid Chromatography (HILIC): This is a preferred method for polar compounds like MES. HILIC utilizes a polar stationary phase (like a Primesep N or Obelisc N column) and a mobile phase with a high concentration of a non-polar organic solvent and a small amount of aqueous solvent. This allows for the retention and separation of very polar molecules. sielc.com

Phosphocellulose Column Chromatography: In this technique, MES is often used as a component of the buffer system itself. It helps create a stable ionic environment at an appropriate pH, which facilitates the specific binding and later elution of target molecules like nucleotides or certain proteins, while minimizing non-specific adsorption. whdsbio.cn

Hydrophobic Interaction Chromatography (HIC): MES can be used in HIC to adjust the ionic strength and pH of the mobile phase. This control promotes the selective binding of proteins to the hydrophobic medium and their subsequent release, enhancing separation efficiency. whdsbio.cn

Detection Methods: Since MES lacks a strong UV-active chromophore, detection is typically achieved using methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (LC/MS). sielc.com

Table 3: Comparison of Chromatographic Purification Methods for MES

Chromatographic MethodPrinciple of SeparationRole of MESTypical Detector
HILIC Partitioning of polar analytes between a polar stationary phase and a semi-aqueous/organic mobile phase. sielc.comAnalyte to be separated. sielc.comELSD, CAD, LC/MS. sielc.com
Phosphocellulose Chromatography Ion-exchange interaction between charged analytes and the phosphocellulose matrix. whdsbio.cnBuffer component to control pH and ionic strength. whdsbio.cnUV (for target molecule).
Hydrophobic Interaction Chromatography Interaction of proteins with a hydrophobic stationary phase at high salt concentrations. whdsbio.cnBuffer component to adjust mobile phase properties. whdsbio.cnUV (for target molecule).

Design and Synthesis of this compound Derivatives

The morpholine ring is a versatile structural fragment used as a building block in medicinal and organic chemistry. researchgate.net Researchers have designed and synthesized numerous derivatives by modifying the core structure of compounds containing a morpholine moiety to create new molecules with specific biological or chemical properties.

Examples of such synthetic strategies include:

Synthesis of Quinazoline Derivatives: A series of 2-(thiophen-2-yl)-4-(morpholin-4-yl)quinazoline derivatives have been synthesized. This was achieved through the bromination of a (2-thienyl)quinazoline fluorophore, followed by palladium-catalyzed cross-coupling reactions to introduce new aryl and arylethynyl moieties. researchgate.net

Preparation of Pyrimidone Derivatives: New 4-(morpholin-4-yl)-(6-oxo-1,6-dihydropyrimidin-2-yl)amide derivatives have been identified and optimized as potent inhibitors of the PI3Kβ isoform. researchgate.net This work demonstrates how the morpholine-containing scaffold can be systematically modified to improve pharmacokinetic properties and target engagement for therapeutic applications. researchgate.net

These examples highlight the chemical tractability of the morpholine group, allowing for its incorporation into complex molecules designed for advanced research and potential therapeutic use.

Structural Modifications and Their Impact on Research Utility

The utility of this compound (MES) as a biological buffer stems from the original criteria set forth by Good and colleagues, which include properties like a pKa near neutrality, high water solubility, and minimal interaction with biological components. wikipedia.orgnih.gov However, the standard MES structure can be intentionally modified to refine its properties for specialized research applications. These modifications typically involve altering the length of the alkyl chain or creating derivatives through reactions with the morpholine or sulfonate groups.

A primary example of structural modification is the alteration of the alkyl chain separating the morpholine ring and the sulfonate group. A well-known analog of MES is MOPS (3-(N-morpholino)propanesulfonic acid), which features a three-carbon (propane) chain instead of the two-carbon (ethane) chain of MES. wikipedia.org This seemingly minor change increases the pKa from 6.15 for MES to 7.20 for MOPS, shifting its effective buffering range. This allows researchers to select a buffer with a similar chemical backbone but optimized for maintaining a more neutral or slightly alkaline pH, which is critical for many enzymatic assays and cell culture systems. patsnap.comacs.org

Another significant structural modification involves using MES as a building block for entirely new classes of compounds, such as biocompatible ionic liquids. In this approach, the acidic proton of the sulfonic acid group of MES is replaced by an organic cation. This transforms the zwitterionic buffer into an anion that is paired with a cation like tetramethylammonium (B1211777) or tetraethylammonium. The resulting "Good's buffer ionic liquids" retain the inherent buffering capacity of the original MES molecule but possess different physical properties, such as altered viscosity and phase behavior, opening up novel applications in biocatalysis and protein stabilization.

The table below summarizes key structural modifications of MES and their influence on its utility in research.

Modification Type Example Structural Change Impact on Properties Enhanced Research Utility
Alkyl Chain ElongationMOPS (vs. MES)Ethane (-C₂H₄-) chain replaced with a propane (B168953) (-C₃H₆-) chain. wikipedia.orgIncreases pKa from 6.15 to 7.20.Provides a similar morpholino-based buffer for a more neutral pH range (6.5-7.9), suitable for different enzyme systems and cell cultures. chemicalbook.com
Ionic Liquid FormationMES-based Ionic LiquidsThe acidic proton of the sulfonate group is replaced by an organic cation (e.g., tetra-alkylammonium).Creates a salt that is liquid at low temperatures; retains the pH buffering capacity of MES.Offers a self-buffering, non-volatile solvent system that can enhance enzyme stability and be used in specialized electrochemical and biocatalytic applications.
Ring SubstitutionHydroxylated Morpholine Derivatives (Hypothetical)Addition of hydroxyl (-OH) groups to the morpholine ring.Would increase hydrophilicity and potentially alter the pKa value.Could provide a buffer with higher solubility or tailored pKa for specific applications where parent MES solubility is limiting.

These examples demonstrate that while MES is designed for inertness, its fundamental structure can be a versatile scaffold for creating new chemical tools with tailored properties for a wide array of scientific investigations.

Isotopic Labeling Approaches for Mechanistic Investigations

Isotopic labeling is a powerful technique for elucidating reaction mechanisms and tracking the behavior of molecules in complex systems. nih.govresearchgate.net By replacing an atom with its heavier, stable isotope (e.g., ¹H with ²H, ¹²C with ¹³C, or ¹⁴N with ¹⁵N), the molecule becomes "visible" to analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Although MES is designed to be biochemically inert, isotopically labeling the MES molecule itself can be a valuable tool for verifying its non-interference or for probing subtle interactions within an experimental system.

Deuterium (B1214612) (²H) Labeling Deuterium labeling is frequently used in NMR-based mechanistic studies. nih.gov A deuterated MES molecule, where hydrogen atoms on the morpholine ring or ethanesulfonate (B1225610) chain are replaced with deuterium, could be used to investigate weak or transient interactions with macromolecules. Since deuterium has different NMR properties than hydrogen, changes in the ²H-NMR signal upon interaction with a protein or other cellular component could reveal binding events that might otherwise go undetected. nih.gov This approach is particularly useful for confirming that the buffer is not subtly influencing the conformation or dynamics of a biomolecule under study. Furthermore, H/D exchange rates, monitored by NMR or MS, can provide information on the solvent accessibility of the buffer molecule itself in different environments. nih.govduke.edu

Carbon-13 (¹³C) Labeling Carbon-13 is a cornerstone of metabolic tracing studies. nih.govvanderbilt.edu While MES is not expected to be metabolized by cells, this assumption can be rigorously tested using ¹³C-labeled MES. nih.gov By culturing cells in the presence of MES in which the carbon skeleton is composed of ¹³C, researchers can use mass spectrometry or ¹³C-NMR to search for the incorporation of these heavy carbon atoms into endogenous metabolites. The absence of such incorporation would provide definitive proof of the buffer's metabolic inertness within that specific biological context. This validation is crucial for metabolomics experiments where the introduction of any external carbon source could confound the results. researchgate.net

Nitrogen-15 (¹⁵N) Labeling The nitrogen atom in the morpholine ring is the functional center of MES buffering activity, as its protonation and deprotonation establish the pH equilibrium. Labeling this atom with ¹⁵N allows for direct observation of the buffer's state via ¹⁵N-NMR spectroscopy. nih.gov This could be used to study the precise pKa of the buffer under specific, complex experimental conditions that may differ from simple aqueous solutions. It could also be employed in mechanistic studies of proton transfer, confirming that the buffer is acting only as a general acid-base catalyst and not participating in more specific chemical steps of a reaction. duke.edu

The following table outlines potential applications of isotopically labeled MES for mechanistic investigations.

Isotope Labeling Position Primary Analytical Technique Application in Mechanistic Investigations
Deuterium (²H)Morpholine Ring or Ethane ChainNMR SpectroscopyProbing for weak or transient interactions with macromolecules; confirming lack of steric interference in enzyme active sites. nih.gov
Carbon-13 (¹³C)Entire Carbon SkeletonMass Spectrometry, NMR SpectroscopyVerifying the metabolic inertness of the buffer in cell culture; confirming that MES does not contribute to the carbon pool in metabolomics studies. nih.gov
Nitrogen-15 (¹⁵N)Morpholine NitrogenNMR SpectroscopyDirectly monitoring the protonation state of the buffer; investigating the buffer's role in proton transfer steps of a reaction. nih.gov

Fundamental Biochemical and Physicochemical Principles Governing 2 Morpholin 4 Ylethanesulfonate Research Utility

Buffering Capacity and pH Homeostasis in Experimental Systems

A key function of MES is to maintain a stable pH in experimental systems, which is crucial for the structure and function of many biological molecules. hopaxfc.comhopaxfc.com Its effective buffering range is between pH 5.5 and 6.7. bostonbioproducts.combiospectra.us

The buffering capacity of MES is a direct result of the protonation and deprotonation of its morpholino nitrogen. The pKa of a buffer is the pH at which the concentrations of the protonated (acid) and deprotonated (base) forms are equal. utexas.edu For MES, the pKa is approximately 6.15 at 20°C. wikipedia.orgnih.govnih.gov This value indicates that MES is most effective at resisting pH changes in the slightly acidic range. bostonbioproducts.combiochemazone.com

The equilibrium between the protonated (MES-H+) and deprotonated (MES) forms can be represented by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the concentrations of the deprotonated and protonated forms. utexas.edu This relationship is fundamental to understanding and predicting the pH of a MES buffer solution.

The buffering performance of MES is not static and can be influenced by environmental factors such as ionic strength and temperature.

Ionic Strength: The pKa of MES, and consequently its buffering capacity, can be affected by the ionic strength of the solution. wikipedia.org As the ionic strength of a solution increases, the activity of the ions is altered, which can lead to shifts in the measured pH. nih.gov It is therefore important to consider the ionic composition of the experimental system when preparing and using MES buffers to ensure accurate pH control. nih.govseneye.com

Temperature: Like most buffers, the pKa of MES is temperature-dependent. wikipedia.orgmedium.com The change in pKa with temperature is described by the term ΔpKa/ΔT, which for MES is approximately -0.011. sigmaaldrich.comitwreagents.com This means that for every degree Celsius increase in temperature, the pKa of MES decreases by 0.011 units. While this change is relatively small compared to some other buffers, it can be significant in experiments conducted over a wide range of temperatures. medium.comquora.comvacutaineradditives.com It is therefore recommended to adjust the pH of the MES buffer at the intended experimental temperature. itwreagents.comitwreagents.com

Interactive Data Table: Temperature Dependence of MES pKa

Temperature (°C)pKa
206.15 wikipedia.org
256.10 sigmaaldrich.com

Note: The pKa value at 25°C is calculated based on the ΔpKa/ΔT of -0.011. sigmaaldrich.comitwreagents.com

Interactions with Biomolecules and Metal Ions in Research Environments

A significant advantage of MES is its minimal interaction with biological macromolecules and metal ions, which is a critical characteristic for a biological buffer. wikipedia.orgbiochemazone.com

MES is generally considered to be chemically and enzymatically stable, meaning it does not typically interfere with the biological reactions it is buffering. wikipedia.orgaatbio.com It is widely used in protein purification and enzyme assays due to its low reactivity with biomolecules. hopaxfc.combostonbioproducts.com However, some studies have shown that MES can have subtle effects on protein dynamics and stability. For instance, weak interactions between MES and human liver fatty acid binding protein have been observed, which affected the protein's dynamics without significantly altering its structure. nih.gov Similarly, studies on the RecA protein showed that MES, along with other buffers, can stabilize the protein and influence its interaction with DNA. nih.gov While generally considered non-interfering, these findings highlight the importance of considering potential buffer-protein interactions in sensitive experiments. nih.govnih.gov

MES is classified as a non-coordinating buffer, meaning it has a low propensity to form complexes with metal ions. wikipedia.orgmicrobiologie-clinique.com This is a desirable feature in many biochemical and biological systems where metal ions play a crucial role in function or as cofactors. Common buffers like phosphate (B84403) can readily chelate metal ions, interfering with experimental results. wikipedia.org MES, in contrast, shows negligible binding to Cu(II) and only weakly binds to Ca²⁺, Mg²⁺, and Mn²⁺. wikipedia.orgsigmaaldrich.com This minimal interaction makes MES a suitable buffer for studying metalloproteins and reactions involving metal ions. hopaxfc.comgla.ac.uk However, it's important to note that even weak interactions can sometimes influence experimental outcomes, particularly in studies focused on metal ion-dependent processes. researchgate.netnih.govnih.gov

Interactive Data Table: Metal Binding Constants of MES

Metal IonLog K (at 20°C, 0.1 M solution)
Mg²⁺0.8 sigmaaldrich.com
Ca²⁺0.7 sigmaaldrich.com
Mn²⁺0.7 sigmaaldrich.com
Cu²⁺Negligible wikipedia.orgsigmaaldrich.com

Optical Transparency in Ultraviolet and Visible Spectral Ranges for Analytical Research

For many analytical techniques, such as UV/Vis spectrophotometry, the buffer itself should not absorb light in the spectral region of interest. MES exhibits minimal absorbance in the ultraviolet and visible ranges, making it an excellent choice for such applications. wikipedia.orgbiospectra.usbiospectra.us This optical transparency ensures that the absorbance measurements of the sample are not skewed by the buffer components. hopaxfc.combiochemazone.com The low UV absorptivity of MES is a key feature that was intentionally designed into this class of "Good's buffers". wikipedia.orgsigmaaldrich.com

Advanced Analytical and Spectroscopic Characterization of 2 Morpholin 4 Ylethanesulfonate

Chromatographic Methodologies for Analysis

The analysis of MES presents a challenge for traditional reversed-phase chromatography due to its high polarity and zwitterionic nature, which result in poor retention. sielc.com Consequently, specialized chromatographic techniques are employed for its separation and quantification.

While standard reversed-phase (RP-HPLC) columns struggle to retain the highly polar MES molecule, modified HPLC techniques can be successfully applied. sielc.com One common approach is ion-pair reversed-phase chromatography. This method introduces an ion-pairing reagent, such as a quaternary ammonium (B1175870) salt, into the mobile phase. The reagent forms an ion pair with the sulfonate group of MES, creating a more hydrophobic complex that can be retained on a nonpolar stationary phase like C18. Detection can be achieved using methods suitable for non-UV-absorbing compounds, such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD), especially since MES lacks a significant chromophore. sielc.com

ParameterCondition
Technique Ion-Pair Reversed-Phase HPLC
Stationary Phase C18 or C8
Mobile Phase Acetonitrile (B52724)/Water gradient with an ion-pairing reagent (e.g., Tetrabutylammonium hydroxide)
Detection ELSD, CAD, or low-wavelength UV

Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective and direct method for the analysis of polar compounds like MES. thermofisher.com This technique utilizes a polar stationary phase (e.g., bare silica, or phases bonded with amide or polyol functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile. thermofisher.commac-mod.com In HILIC, a water-enriched layer is formed on the surface of the stationary phase, and polar analytes like MES are retained through a partitioning mechanism between this layer and the bulk organic mobile phase. thermofisher.com Adjusting the pH and buffer concentration of the mobile phase is crucial for optimizing the separation, as it influences the ionization state of both the analyte and the stationary phase. restek.com

ParameterCondition
Technique HILIC
Stationary Phase Primesep N, Obelisc N, bare silica, or other polar phases sielc.comsielc.com
Mobile Phase High percentage of acetonitrile (e.g., >70%) with an aqueous buffer (e.g., ammonium formate (B1220265) or ammonium acetate) mac-mod.comrestek.com
Detection ELSD, CAD, Mass Spectrometry (MS) sielc.com

Given its zwitterionic nature—possessing both a positively chargeable morpholino nitrogen and a negatively charged sulfonate group—MES is an ideal candidate for ion-exchange chromatography (IEX). nih.govresearchgate.net The retention of MES can be controlled by manipulating the pH of the mobile phase.

Cation-Exchange Chromatography (CEC): At a pH below its pKa, the morpholino group is protonated, giving the molecule a net positive charge and allowing it to be retained on a cation-exchange column.

Anion-Exchange Chromatography (AEC): At a pH above its pKa, the molecule has a net negative charge, enabling its retention on an anion-exchange column.

Zwitterionic stationary phases, which contain both positive and negative charges, offer unique selectivity for separating zwitterionic compounds like MES. nih.govresearchgate.net These phases can engage in both cation and anion exchange simultaneously, providing a powerful tool for separating complex mixtures of polar and charged molecules. nih.govdiva-portal.org

Capillary Electrophoresis for High-Resolution Separations

Capillary electrophoresis (CE) is a high-resolution separation technique well-suited for small, charged molecules like MES. chromatographyonline.com Separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. sciex.comlibretexts.org MES, as one of the "Good's buffers," is often used in CE as a background electrolyte itself because its zwitterionic nature at its pKa results in low conductivity, which minimizes Joule heating even at high concentrations. chromatographyonline.comsciex.com When analyzing MES as an analyte, the composition and pH of the background buffer are critical parameters that determine the electrophoretic mobility and separation efficiency. nih.gov This technique offers the advantages of high efficiency, rapid analysis times, and minimal consumption of sample and reagents. nih.gov

Mass Spectrometry (MS) for Purity Assessment and Molecular Characterization

Mass spectrometry is an indispensable tool for confirming the identity and assessing the purity of 2-Morpholin-4-ylethanesulfonate. It provides a precise measurement of the mass-to-charge ratio (m/z) of the molecule. Electrospray ionization (ESI) is the most common ionization technique for polar molecules like MES, and it can be operated in both positive and negative ion modes. nih.gov The coupling of liquid chromatography with mass spectrometry (LC-MS) is particularly powerful, allowing for the separation of MES from impurities before detection by the mass spectrometer. sielc.comsielc.com

ParameterValue
Molecular Formula C₆H₁₃NO₄S matrix-fine-chemicals.com
Molecular Weight ~195.24 g/mol nih.gov
Monoisotopic Mass 195.05652907 Da nih.gov
Positive Ion Mode ([M+H]⁺) m/z 196.0638 nih.gov
Negative Ion Mode ([M-H]⁻) m/z 194.0493 (Calculated)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical method for the structural elucidation of organic molecules, including MES. slideshare.nethyphadiscovery.com NMR provides detailed information about the chemical environment of each atom in the molecule.

¹H NMR: The proton NMR spectrum of MES shows distinct signals corresponding to the protons on the morpholine (B109124) ring and the ethanesulfonate (B1225610) chain. The protons of the two -CH₂- groups in the ethanesulfonate moiety typically appear as triplets due to coupling with each other. The protons on the morpholine ring appear as multiplets. The chemical shifts of these protons can be influenced by the pH of the solution. researchgate.net

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. It will show distinct peaks for the four unique carbon atoms in the MES structure.

Together, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments allow for the unambiguous assignment of all proton and carbon signals, confirming the covalent structure of this compound. hyphadiscovery.com

NucleusTypical Chemical Shift Range (ppm) (in D₂O)MultiplicityAssignment
¹H ~3.90Multiplet-O-CH₂- (Morpholine)
¹H ~3.45Triplet-N-CH₂- (Ethane)
¹H ~3.30Triplet-CH₂-SO₃ (Ethane)
¹H ~3.15Multiplet-N-CH₂- (Morpholine)
¹³C ~64.5--O-CH₂- (Morpholine)
¹³C ~52.5--N-CH₂- (Morpholine)
¹³C ~51.0--N-CH₂- (Ethane)
¹³C ~48.5--CH₂-SO₃ (Ethane)

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and pH. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For the compound this compound, also known as MES, IR spectroscopy provides a characteristic spectral fingerprint, allowing for its identification and the confirmation of its key structural features. The IR spectrum reveals distinct absorption bands that correspond to the vibrational modes of the morpholine ring, the sulfonate group, and the ethyl bridge.

Detailed research findings from various spectroscopic studies have enabled the assignment of the major absorption bands in the IR spectrum of this compound. These assignments are crucial for the structural elucidation and quality control of the compound. For instance, the presence of the morpholine ring is confirmed by characteristic C-H and C-O-C stretching vibrations. The sulfonate group (SO₃⁻), a key functional moiety of MES, gives rise to strong and distinct absorption bands due to its symmetric and asymmetric stretching vibrations.

The typical IR spectrum of MES, often acquired using techniques like Attenuated Total Reflectance (ATR) on a Fourier Transform Infrared (FTIR) spectrometer, displays a complex pattern of absorptions. The data presented in the following table summarizes the principal vibrational modes and their corresponding absorption frequencies as identified in the scientific literature. This information is instrumental in the advanced analytical and spectroscopic characterization of this compound.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Assignment Intensity
~3000-2850C-H StretchingMethylene (CH₂) groups of the morpholine ring and ethyl chainMedium to Strong
~1470-1440C-H Bending (Scissoring)Methylene (CH₂) groupsMedium
~1260-1200Asymmetric SO₃⁻ StretchingSulfonate group (SO₃⁻)Strong
~1130-1080C-O-C StretchingEther linkage in the morpholine ringStrong
~1060-1020Symmetric SO₃⁻ StretchingSulfonate group (SO₃⁻)Strong
~880-840C-N StretchingTertiary amine in the morpholine ringMedium
~770-730S-O StretchingSulfonate group (SO₃⁻)Strong

Computational and Structural Biology Investigations Involving 2 Morpholin 4 Ylethanesulfonate

Molecular Docking Studies of 2-Morpholin-4-ylethanesulfonate-Protein Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov While extensively used for drug discovery and identifying specific inhibitors, dedicated docking studies to predict high-affinity binding sites for MES are not common, primarily because its role is that of a buffer, not a targeted ligand. nih.govnih.gov However, analysis of protein structures and computational models reveals instances of MES binding, often opportunistically, to surface-exposed sites.

Prediction of Binding Sites and Affinities in Enzyme Complexes

The prediction of binding sites for MES is less about identifying a pharmacologically active site and more about understanding incidental interactions that might occur during experimental procedures. As MES is present in high concentrations in many crystallization and biochemical assay buffers, it can be found bound to various locations on a protein's surface. nih.govnih.gov

Computational tools can predict potential binding sites for buffer molecules like MES, though these are generally low-affinity interactions. These binding sites are often characterized by the presence of charged or polar amino acid residues that can form hydrogen bonds or electrostatic interactions with the sulfonate and morpholino groups of MES. The RCSB Protein Data Bank (PDB) contains over 2,200 entries where MES is found as a standalone ligand, providing a large dataset for analyzing these incidental binding events. rcsb.org For example, in the crystal structure of thymidylate kinase from Staphylococcus aureus (PDB ID: 4MQB), MES is observed in the complex. rcsb.org Similarly, the structure of glyceraldehyde-3-phosphate dehydrogenase from Escherichia coli (PDB ID: 1S7C) also shows a bound MES molecule. rcsb.org These structures, obtained through X-ray crystallography, provide empirical data on how and where MES binds, which can then be used to validate or refine computational predictions.

Table 1: Examples of Enzyme Complexes with Bound this compound (MES)

PDB IDProtein NameOrganismResolution (Å)Description of MES Interaction
4MQBThymidylate kinaseStaphylococcus aureus1.55MES is co-crystallized with the enzyme, indicating its presence in the crystallization buffer and interaction with the protein surface. rcsb.org
1S7CGlyceraldehyde-3-phosphate dehydrogenaseEscherichia coli2.04The structure is explicitly described as a MES buffer bound form, highlighting the direct interaction between the buffer and the enzyme. rcsb.org
1FJSFactor XaHomo sapiens2.20This protein, involved in blood coagulation, has been crystallized in the presence of MES, which may occupy surface clefts. gromacs.org

Elucidation of Inhibitory Mechanisms via Computational Modeling

Computational modeling is typically used to understand how a specific inhibitor binds to an enzyme's active site to block its function. In the case of MES, it is not considered a classical enzyme inhibitor. However, some studies have reported that MES can interfere with certain enzymatic assays. hbdsbio.com Computational modeling can help distinguish between direct inhibition (e.g., competitive binding at the active site) and indirect interference.

For instance, reports have shown that commercial MES preparations can contain contaminants like oligo(vinylsulfonic acid), which can act as a potent inhibitor of RNA-binding proteins. wikipedia.org Furthermore, under oxidizing conditions, MES itself can interfere with assays involving peroxidases, not by binding to the enzyme, but by chemically recycling the phenolic substrate. Computational models could potentially simulate these redox reactions to elucidate the mechanism of interference, which is distinct from classical enzyme inhibition.

Molecular Dynamics Simulations to Understand Conformational Changes and Stability

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and other biomolecules over time. nih.gov These simulations have been employed to understand how the aqueous environment, including buffer components like MES, affects protein behavior.

Analysis of Protein-Buffer Interactions in Aqueous Solutions

These findings suggest that the choice of buffer can be critical, as protein-buffer interactions can influence the conformational dynamics relevant to the protein's function. nih.gov MD simulations are a powerful tool for revealing these subtle but important effects, showing how buffers like MES can modulate the energy landscape and dynamic behavior of a protein in solution. nih.govnih.gov

Dynamics of Active Site Conformational Shifts Induced by Binding

While MES does not typically bind with high affinity to active sites, its interactions with a protein's surface can allosterically influence the dynamics of distal regions, including the active site. MD simulations are uniquely suited to capture these long-range effects. youtube.com

X-ray Crystallography of Protein-2-Morpholin-4-ylethanesulfonate Complexes

X-ray crystallography is a primary technique for determining the three-dimensional atomic structure of proteins and other macromolecules. nih.govlibretexts.orgrcsb.org Given MES's frequent use as a buffering agent in protein crystallization, it is often observed in the final electron density maps, bound to the protein. nih.govspringernature.com The Protein Data Bank (PDB) houses thousands of structures determined in the presence of MES, providing a wealth of information on how this buffer molecule interacts with protein surfaces. rcsb.org

These crystallographic structures offer direct, high-resolution evidence of MES binding. The interactions are typically mediated by hydrogen bonds and electrostatic interactions between the polar and charged groups of MES (the sulfonate, the morpholino oxygen, and the protonated nitrogen) and complementary residues on the protein surface, such as arginine, lysine, asparagine, or glutamine. Analyzing these complexes is crucial for correctly interpreting protein structures and understanding the potential, often unintended, effects of buffer components on protein conformation and crystal packing. nih.govspringernature.com

Table 2: Selected PDB Entries Featuring Protein-MES Complexes

PDB IDProteinResolution (Å)Key Interaction Details
1S7CGlyceraldehyde-3-phosphate dehydrogenase2.04A well-defined MES molecule is observed bound to the protein surface, forming hydrogen bonds with side-chain and backbone atoms. rcsb.org
4MQBThymidylate kinase1.55MES is found in the crystal structure, interacting with surface residues of the enzyme. rcsb.org
5IIHHorse serum albumin with Zn²⁺1.95While the primary focus is metal binding, MES from the buffer is likely present and interacting with the protein surface, stabilizing the crystal lattice. nih.gov
2Z08ATP-dependent kinase2.00Analysis of metal-binding sites in structures like this often requires careful consideration of all components, including buffer molecules like MES which can occupy binding pockets. mit.edu

Structural Basis of Buffering Interactions with Biomolecules

While often chosen for its supposed minimal interaction with biological systems, MES is frequently observed as a ligand in high-resolution protein structures deposited in the Protein Data Bank (PDB). researchgate.net These structural snapshots, primarily from X-ray crystallography, alongside solution-state Nuclear Magnetic Resonance (NMR) studies, provide a detailed basis for understanding how MES physically interacts with biomolecules.

These interactions are typically multifaceted, involving the distinct chemical moieties of the MES molecule: the charged sulfonate group and the largely nonpolar morpholine (B109124) ring.

Electrostatic and Hydrogen Bonding: The negatively charged sulfonate group (–SO₃⁻) is a primary site for interaction, frequently forming hydrogen bonds and salt bridges with positively charged amino acid residues such as Arginine (Arg), Lysine (Lys), and the protonated imidazole (B134444) ring of Histidine (His). It also readily interacts with backbone amide protons.

Hydrophobic and van der Waals Interactions: The morpholine ring is predominantly hydrophobic and engages in van der Waals contacts with nonpolar amino acid side chains like Leucine (Leu), Isoleucine (Ile), Valine (Val), and Phenylalanine (Phe).

Weak and Dynamic Binding: NMR studies, such as those on human liver fatty acid binding protein (hLFABP), show that MES-protein interactions are often weak and transient, with the molecule in fast exchange between its free and bound states. science.gov Though structurally subtle, these interactions can be significant enough to alter the dynamic motions of a protein on a microsecond to millisecond timescale. science.gov

A specific example is the crystal structure of glyceraldehyde-3-phosphate dehydrogenase from Escherichia coli (PDB ID: 1S7C), where a MES molecule is found bound within the protein. researchgate.net Such structures are invaluable for visualizing the precise atomic contacts and understanding the structural basis of MES's influence. The binding can be mediated by a combination of hydrogen bonds and hydrophobic interactions. science.gov

Table 1: Examples of MES Interactions with Biomolecules
Protein/SystemMethodKey Interacting Residues/MoietiesType of InteractionReference
Human Liver Fatty Acid Binding Protein (hLFABP)NMR SpectroscopyK123, R124, E74Electrostatic, Hydrogen Bonding, Hydrophobic science.gov
E. coli Glyceraldehyde-3-Phosphate DehydrogenaseX-ray CrystallographyActive Site ResiduesNot specified researchgate.net
Metallo-β-lactamaseX-ray CrystallographyNot specifiedHydrogen Bonding, Hydrophobic science.gov

Insights into Enzyme Inhibition and Allosteric Effects

The binding of MES to a protein is not always benign; it can lead to direct enzyme inhibition or allosteric modulation of activity. The nature of this effect depends on where the MES molecule binds and the specific enzyme . While MES is often used as a "minimally interacting" reference buffer in comparative studies, for example with Ribonuclease A, this inertness is not universal. fu-berlin.de

Competitive Inhibition: In some cases, MES can bind directly to the active site of an enzyme, physically blocking the substrate from binding and thus acting as a competitive inhibitor. Its chemical structure can sometimes mimic a portion of the natural substrate or a transition state.

Allosteric Effects: More subtly, MES can bind to an allosteric site—a location on the enzyme distinct from the active site. This binding can induce conformational changes that propagate to the active site, either enhancing or diminishing the enzyme's catalytic activity. Studies comparing the effects of different buffers on enzymes like Triosephosphate Isomerase (TIM) have shown that the choice of buffer, including MES, can significantly alter the enzyme's conformational dynamics and, consequently, its function. fu-berlin.de These allosteric effects highlight that buffers can play a more active role in modulating enzyme behavior than is often assumed. acs.org

Inhibition by Contaminants: An important practical consideration is that commercial preparations of MES can contain impurities. One such identified contaminant is oligo(vinylsulfonic acid) (OVS), a polyanionic compound that can act as a potent inhibitor of RNA-binding proteins and enzymes by mimicking the polyanionic nature of RNA. wikipedia.org This underscores the importance of using high-purity buffer reagents in sensitive enzymatic assays.

Table 2: Observed Effects of MES on Enzyme Activity
EnzymeObserved EffectProbable MechanismReference
Ribonuclease AConsidered a minimally interacting reference bufferLow-affinity, non-specific binding fu-berlin.de
Triosephosphate Isomerase (TIM)Alters conformational exchange motions compared to phosphate (B84403) bufferAllosteric modulation fu-berlin.de
RNA-binding proteinsPotent inhibition (by OVS contaminant)Competitive inhibition (OVS mimics RNA) wikipedia.org
VariousGeneral enzyme activity regulationAllosteric or competitive effects

Quantum Mechanics (QM) Calculations for Geometric and Electronic Structure Determination

Quantum mechanics (QM) calculations, particularly those using Density Functional Theory (DFT), provide a powerful computational lens to examine the intrinsic properties of the MES molecule that govern its behavior in solution. plos.orgresearchgate.net These theoretical studies complement experimental data by providing insights into molecular geometry, conformational flexibility, and electronic charge distribution.

Geometric and Conformational Analysis: DFT calculations can determine the most stable three-dimensional structures of MES. The morpholine ring of MES can exist in different conformations, such as the "chair" and "boat" forms. QM calculations can precisely quantify the energy differences between these states, revealing the molecule's conformational preferences. Preliminary DFT calculations have been used to investigate the coupled vibrational modes of the morpholine ring, which can be compared with experimental infrared spectroscopy data. fu-berlin.de

Electronic Structure and Electrostatic Potential: A key output from QM calculations is the molecular electrostatic potential (ESP) map. plos.orgresearchgate.net The ESP map visualizes the distribution of charge on the surface of the MES molecule. For MES, these maps clearly show a high concentration of negative potential around the sulfonate group, explaining its propensity to interact with positively charged sites on proteins. Conversely, the morpholine ring is shown to be largely nonpolar, which accounts for its involvement in hydrophobic interactions. This theoretical charge distribution provides a fundamental explanation for the binding modes observed in crystal structures.

pKa Determination: The pKa of a buffer is a critical electronic property. While typically determined experimentally, QM methods combined with solvation models can be used to calculate the pKa of the morpholine nitrogen. researchgate.net These calculations help to understand how the molecule's structure and electronic environment result in its characteristic pKa of ~6.15, making it an effective buffer at near-neutral pH. wikipedia.org

Table 3: Computationally Derived Properties of MES
PropertyMethodFindingSignificanceReference
Vibrational ModesDFT CalculationsAnalysis of C-D stretching modes in deuterated MESCorrelates theoretical structure with experimental IR spectroscopy. fu-berlin.de
Electrostatic PotentialQM/MM, ESP MappingHigh negative potential on the sulfonate group; nonpolar character on the morpholine ring.Explains the molecular basis for interactions with proteins (salt bridges and hydrophobic contacts). plos.org
pKaQM/Continuum Solvation ModelsTheoretical calculation of proton affinity.Provides a fundamental understanding of the electronic properties that determine buffering capacity. researchgate.net

Future Research Directions and Emerging Academic Applications

Development of Next-Generation 2-Morpholin-4-ylethanesulfonate-Based Buffers for Specialized Research

The inherent properties of MES, such as its pKa in the slightly acidic range and minimal interaction with metal ions, have made it a staple in many laboratories. wikipedia.orgbostonbioproducts.com However, the demand for more specialized buffer systems is driving research into next-generation formulations. These efforts are focused on creating novel buffer systems that may include MES as a key component, designed to offer wider buffering ranges and enhanced stability for specific, sensitive applications.

One approach is the development of multi-component buffer systems. For instance, a novel buffer system combining DL-Malic acid, MES hydrate, and Tris offers a broad pH range of 4.0 to 9.0. hamptonresearch.com This allows for a single buffer system to be used for screening across a wide pH spectrum by simply adjusting the ratio of its acidic and basic components. hamptonresearch.com Such systems provide greater flexibility and efficiency in experimental design, particularly in protein crystallization and other sensitive biochemical assays. hamptonresearch.comhamptonresearch.com

Future research will likely focus on the development of customized MES-based buffers tailored to the unique requirements of emerging research fields. This could involve the synthesis of MES derivatives with altered pKa values, increased solubility, or reduced reactivity with specific cellular components. The goal is to create a new generation of zwitterionic buffers that offer superior performance and reliability in specialized research areas. nih.gov

Expanded Role in High-Throughput Screening and Automated Chemical Biology Workflows

The increasing reliance on high-throughput screening (HTS) and automated platforms in drug discovery and chemical biology necessitates the use of robust and reliable buffer systems. nih.gov While MES is already utilized in various assays, its role in these automated workflows is expected to expand significantly. medium.combiochemazone.com Its stability, low UV absorbance, and compatibility with a wide range of biological molecules make it an attractive candidate for use in automated systems where consistency and reproducibility are paramount. hopaxfc.comhopaxfc.com

The future will likely see the development of pre-formulated, sterile MES buffer kits specifically designed for HTS applications. hamptonresearch.com These kits, offering a range of pH values in a ready-to-use format, can streamline workflows and reduce the potential for human error in large-scale screening experiments. hamptonresearch.com Furthermore, research into the behavior of MES in miniaturized assay formats and its compatibility with robotic liquid handling systems will be crucial for its widespread adoption in automated chemical biology.

The trend towards outsourcing buffer manufacturing and the adoption of automated buffer management systems in the pharmaceutical industry will further drive the demand for high-quality, reliable buffers like MES. pharmiweb.comdigitellinc.com These systems, which can automatically prepare and deliver buffers as needed, rely on well-characterized and stable buffer components to ensure the consistency of the final formulations. digitellinc.com As these automated platforms become more sophisticated, the demand for buffers like MES that can be seamlessly integrated into these workflows will continue to grow.

Interdisciplinary Research Integrating this compound in Novel Scientific Fields

The utility of MES is extending beyond its traditional applications in biochemistry and molecular biology into a variety of interdisciplinary research fields. Its unique properties are being leveraged in studies ranging from virology and enzymology to plant science and environmental testing. medium.comhopaxfc.comresearchgate.net

In virology, MES has been used in studies investigating viral enzymes. For example, it was used in research on the inhibition of the DEDDh family of exonucleases, which are potential drug targets for viruses like Lassa fever virus and SARS-CoV-2. acs.orgacs.orgmdpi.comfrontiersin.org The crystal structure of an enzyme in complex with MES has even revealed unique inhibition mechanisms. acs.org

In plant science, MES is used in culture media for plant cells, although it can be toxic at high concentrations. medium.comhbdsbio.com Its ability to maintain a stable pH is crucial for studying plant growth and development. hopaxfc.com In environmental science, MES has been employed in the development of colorimetric nanosensors for the detection of metal ions. researchgate.net

The following table summarizes some of the interdisciplinary applications of MES:

Field of ResearchSpecific Application of MESReference
VirologyInhibition studies of viral exonucleases (e.g., Lassa fever virus, SARS-CoV-2) acs.orgacs.orgmdpi.comfrontiersin.org
Plant ScienceComponent of plant cell culture media medium.comhopaxfc.comhbdsbio.com
Environmental ScienceDevelopment of nanosensors for metal ion detection researchgate.net
Protein CrystallographyComponent of novel buffer systems for crystal screening hamptonresearch.comhamptonresearch.com

Future interdisciplinary research will likely uncover even more novel applications for MES, as scientists from different fields recognize the value of this versatile buffer in their experimental systems.

Advanced Material Science and Nanotechnology Applications as a Reagent or Component

Perhaps one of the most exciting future directions for MES research lies in the fields of material science and nanotechnology. The compound's chemical properties make it suitable for use as a reagent or component in the synthesis and stabilization of advanced materials.

In nanotechnology, MES has been utilized as an activation buffer in the development of nanoparticle-based immunoassays. For instance, it was used in the preparation of a rotavirus immunoassay where it played a role in the conjugation of antibodies to nanobeads. mdpi.com This highlights the potential for MES to be used in the development of novel diagnostic tools and platforms.

The interaction of MES with proteins, such as its ability to stabilize bovine serum albumin, also suggests its potential use in the development of biocompatible materials and drug delivery systems. medium.com Its use in the in vitro dissolution testing of liposomes further points to its utility in pharmaceutical formulation research. medium.com

The table below outlines some of the emerging applications of MES in material science and nanotechnology:

Application AreaRole of this compoundResearch FindingReference
Nanoparticle-Based DiagnosticsActivation buffer for antibody conjugationUsed in the development of a rotavirus immunoassay on colored nanobeads. mdpi.com
Biomaterial DevelopmentProtein stabilizationInteracts with the peptide backbone of bovine serum albumin, leading to net protein stabilization. medium.com
Pharmaceutical FormulationDissolution testingUsed for in vitro dissolution testing of liposomes. medium.com

As research in these cutting-edge fields continues to advance, it is anticipated that this compound will find new and innovative applications as a critical component in the design and synthesis of advanced materials and nanotechnologies.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to characterize the structural interactions of 2-Morpholin-4-ylethanesulfonate (MES) with target proteins?

  • Methodological Answer : Use X-ray crystallography to resolve the binding mode of MES to proteins, as demonstrated in the structural analysis of CRN-4 bound to MES. Key steps include:

  • Co-crystallization of MES with the target protein under optimized buffer conditions.
  • Data collection using synchrotron radiation for high-resolution diffraction (≤1.8 Å).
  • Refinement with programs like SHELXL .
    • Table : Crystallographic Statistics for MES-Protein Complex (Example from CRN-4 Study)
ParameterValue
Resolution1.65 Å
R-work/R-free0.18/0.21
PDB ID5XYZ (example)

Q. How can researchers verify the purity and stability of MES in aqueous solutions for biochemical assays?

  • Methodological Answer :

  • Purity Analysis : Use HPLC with a C18 column and UV detection at 210 nm. Compare retention times to a certified reference standard.
  • Stability Testing : Conduct pH-dependent stability assays (pH 4–9) at 25°C and 4°C, monitoring degradation via LC-MS over 72 hours.
  • Reference : Follow protocols validated for sulfonate analogs in enzyme inhibition studies .

Advanced Research Questions

Q. What mechanistic insights can be derived from the inhibition of DEDDh exonucleases by MES, and how does this inform antiviral drug design?

  • Methodological Answer :

  • Mechanism : MES displaces the catalytic histidine residue (e.g., His179 in CRN-4) via competitive binding, disrupting the exonuclease active site .
  • Experimental Design :

Perform in vitro exonuclease assays using fluorescently labeled DNA/RNA substrates.

Measure IC₅₀ values of MES under varying Mg²⁺ concentrations to assess metal ion dependency.

Validate inhibition kinetics via surface plasmon resonance (SPR) or ITC for binding affinity (Kd).

  • Data Interpretation : A >50% reduction in activity at 10 µM MES suggests strong inhibitory potential for viral exonucleases (e.g., Lassa virus NP exonuclease) .

Q. How should researchers address contradictions in biochemical data when MES exhibits variable inhibition across homologous exonucleases?

  • Methodological Answer :

  • Comparative Analysis : Use structural alignment tools (e.g., PyMOL) to compare active-site geometries of target exonucleases. Identify residues that modulate MES binding (e.g., hydrophobic pockets vs. charged surfaces).
  • Mutagenesis Studies : Introduce point mutations (e.g., His179Ala in CRN-4) to test if MES sensitivity correlates with specific residues .
  • Statistical Validation : Apply ANOVA to assess significance of inhibition differences across enzyme variants (p < 0.05) .

Q. What strategies optimize the use of MES in high-throughput screening (HTS) pipelines for exonuclease inhibitors?

  • Methodological Answer :

  • Assay Design : Use a fluorescence-quenching assay with FAM-labeled substrates in 384-well plates.
  • Controls : Include a positive control (e.g., EDTA for metal chelation) and a negative control (DMSO vehicle).
  • Z’-Factor Calculation : Ensure Z’ > 0.5 for robust HTS performance. Example parameters:
ParameterValue
Signal Range10,000–50,000 RFU
CV (%)<15%
  • Automation : Integrate liquid handlers for reproducible MES dilution series .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.